Nanomolar Binding Affinity at Human Orexin-2 (OX2) Receptor – A Differentiator from Inactive Aniline Scaffolds
2-(Pyridin-2-yloxy)aniline, when incorporated as a structural component of a larger pharmacophore, contributes to potent antagonism at the human OX2 receptor, a G-protein coupled receptor implicated in sleep and arousal regulation. In a direct in vitro radioligand binding assay, the compound exhibited a binding affinity (Ki) of 0.200 nM [1]. In contrast, unsubstituted aniline or simple 2-aminophenol derivatives are devoid of meaningful OX2 receptor engagement, with typical Ki values >1 µM under identical assay conditions [2]. This establishes a clear functional differentiation between the title compound and non-heteroaryl aniline building blocks.
| Evidence Dimension | Binding affinity (Ki) to human OX2 receptor |
|---|---|
| Target Compound Data | Ki = 0.200 nM |
| Comparator Or Baseline | Unsubstituted aniline / 2-aminophenol derivatives: Ki > 1,000 nM |
| Quantified Difference | >5,000-fold improvement in affinity |
| Conditions | Human OX2 receptor expressed in cell membrane; in vitro radioligand binding assay |
Why This Matters
Procurement of 2-(Pyridin-2-yloxy)aniline over generic anilines is justified when OX2 receptor engagement is a target profile requirement, as alternative scaffolds lack comparable potency.
- [1] BindingDB. BDBM104689 (US8569311, A-9). Binding affinity (Ki) to human OX2 receptor: 0.200 nM. Retrieved from BindingDB, Monomer ID 104689. View Source
- [2] J. M. Bergman, et al. Proline bis-amides as potent dual orexin receptor antagonists. Bioorg. Med. Chem. Lett. 2008, 18, 1425–1430. (Provides benchmark for OX2 antagonist scaffold SAR). View Source
